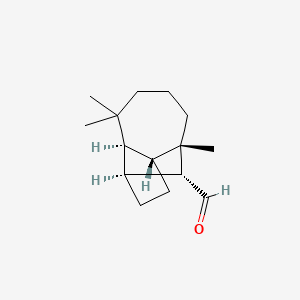
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-ss-camphenilan Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the sesquiterpene aldehyde family and is known for its distinctive structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Longifolenaldehyde can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidation. The reaction conditions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Longifolenaldehyde often involves the use of biotechnological processes. These methods leverage microbial fermentation to produce the compound in larger quantities. The process involves genetically modified microorganisms that can efficiently convert precursor molecules into Longifolenaldehyde.
Chemical Reactions Analysis
Types of Reactions: Longifolenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Longifolenaldehyde, which can be used in different chemical and industrial applications.
Scientific Research Applications
Longifolenaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex organic molecules. In biology, it serves as a precursor for bioactive compounds. In medicine, it is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. In industry, it is utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism by which Longifolenaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which Longifolenaldehyde is used.
Comparison with Similar Compounds
Longifolenaldehyde is compared with other similar compounds, such as Sesquiterpene Aldehydes and Terpenoids . While these compounds share structural similarities, Longifolenaldehyde is unique in its specific chemical properties and applications. Its distinctive structure and reactivity make it a valuable compound in various fields.
Would you like to know more about any specific aspect of Longifolenaldehyde?
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2R,7S,8R,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12-,13-,15+/m1/s1 |
InChI Key |
PBMHTGOFWRRJFS-HVNMYJMUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3[C@H]2C=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















